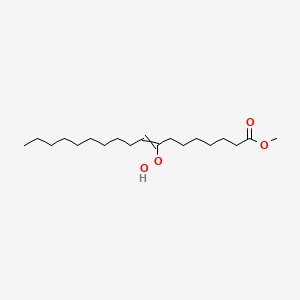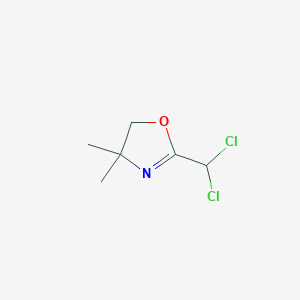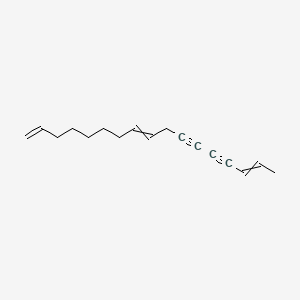
1,8,15-Heptadecatriene-11,13-diyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8,15-Heptadecatriene-11,13-diyne is an organic compound belonging to the class of enynes, which are hydrocarbons containing both alkene and alkyne groups. This compound is characterized by its unique structure, which includes three double bonds and two triple bonds, making it a highly unsaturated molecule .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,15-Heptadecatriene-11,13-diyne typically involves the coupling of appropriate alkyne and alkene precursors. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using similar catalytic systems. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity. Additionally, purification techniques such as column chromatography and recrystallization are employed to isolate the desired product .
化学反応の分析
Types of Reactions
1,8,15-Heptadecatriene-11,13-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds, leading to more saturated products.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are typical.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) are common.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes .
科学的研究の応用
1,8,15-Heptadecatriene-11,13-diyne has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers
作用機序
The mechanism of action of 1,8,15-Heptadecatriene-11,13-diyne involves its interaction with molecular targets such as enzymes and receptors. The compound’s unsaturated structure allows it to participate in various biochemical reactions, potentially inhibiting or activating specific pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .
類似化合物との比較
Similar Compounds
1,8,11-Heptadecatriene: Another enyne with a similar structure but different positioning of double and triple bonds.
1,8,15-Heptadecatriene-11,13-diyne (isomer): Different isomers of the compound with variations in the configuration of double and triple bonds.
Uniqueness
This compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
64185-67-7 |
|---|---|
分子式 |
C17H22 |
分子量 |
226.36 g/mol |
IUPAC名 |
heptadeca-1,8,15-trien-11,13-diyne |
InChI |
InChI=1S/C17H22/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-4,6,15,17H,1,5,7,9,11,13,16H2,2H3 |
InChIキー |
OJWVHJFAQCYGMT-UHFFFAOYSA-N |
正規SMILES |
CC=CC#CC#CCC=CCCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


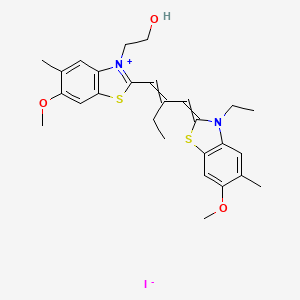
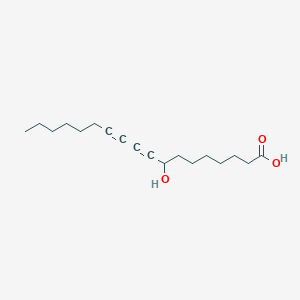
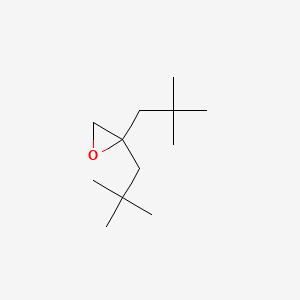

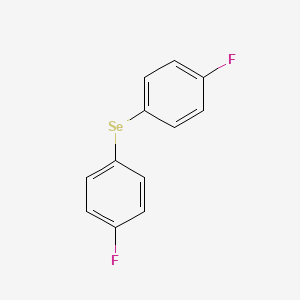
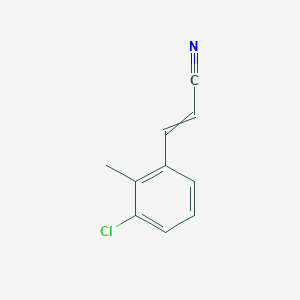
![2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B14484269.png)
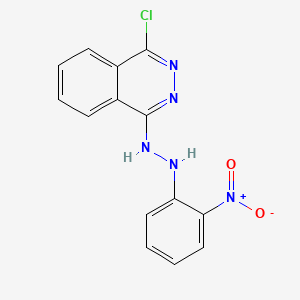
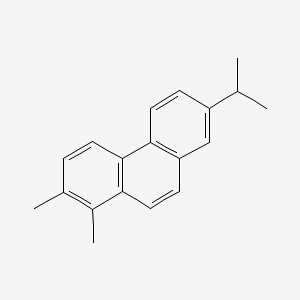
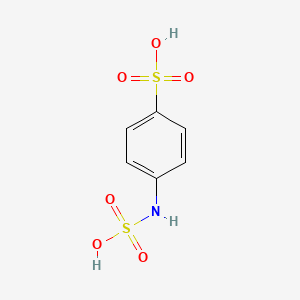
-](/img/structure/B14484288.png)
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(4-methyl-1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14484294.png)
